

# Exploring the chemical structure and properties of AH2-14c

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## Compound of Interest

Compound Name: AH2-14c

Cat. No.: B15565053

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An In-depth Technical Guide to **AH2-14c**: A Novel ALKBH2 Inhibitor for Glioblastoma Research

## Introduction

**AH2-14c** is a novel small molecule inhibitor of the DNA demethylase AlkB homolog 2 (ALKBH2), an enzyme implicated in the progression of several cancers, including glioblastoma (GBM).[1] As a cell-permeable prodrug, **AH2-14c** is intracellularly converted to its active form, AH2-15c, which demonstrates potent and selective inhibition of ALKBH2.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **AH2-14c**, with a focus on its potential as a therapeutic agent and research tool in the context of glioblastoma.

## Chemical Structure and Properties

**AH2-14c** is a nicotinamide derivative with the molecular formula C<sub>23</sub>H<sub>26</sub>N<sub>4</sub>O<sub>3</sub> and a molecular weight of 406.48 g/mol .

Table 1: Physicochemical Properties of **AH2-14c**

| Property           | Value   | Source         |
|--------------------|---|----------------|
| Molecular Formula  | C23H26N4O3  | MedChemExpress |
| Molecular Weight   | 406.48  | MedChemExpress |
| Solubility         | In Vitro: DMSO (12.5 mg/mL, 30.75 mM with ultrasonic) In Vivo: 10% DMSO + 90% corn oil ( $\geq$ 2.5 mg/mL, 6.15 mM) | MedChemExpress |
| Storage Conditions | Powder: -20°C for 3 years In solvent: -80°C for 6 months, -20°C for 1 month   | MedChemExpress |

## Biological Activity and Mechanism of Action

**AH2-14c** exerts its biological effects through the inhibition of ALKBH2, a DNA demethylase that is often overexpressed in glioblastoma.[1] The active metabolite of **AH2-14c**, AH2-15c, is a potent and selective inhibitor of ALKBH2 with an in vitro IC50 of 31 nM.[1] In glioblastoma U87 cells, **AH2-14c** has been shown to inhibit cell viability with an IC50 of 4.56  $\mu$ M.[1]

The mechanism of action involves the direct binding of the active form to ALKBH2, leading to an increase in the levels of DNA N3-methylcytosine (3meC) in cells. This inhibition of ALKBH2's demethylase activity disrupts cellular processes and induces apoptosis in glioblastoma cells. Furthermore, **AH2-14c** has been observed to inhibit the migration of U87 glioblastoma cells.

Table 2: In Vitro Biological Activity of **AH2-14c** and its Active Metabolite

| Compound | Assay                        | Cell Line        | IC50         | Source         |
|----------|------------------------------|------------------|--------------|----------------|
| AH2-15c  | ALKBH2 Inhibition (in vitro) | -                | 31 nM        | ProbeChem      |
| AH2-14c  | Cell Viability               | U87 Glioblastoma | 4.56 $\mu$ M | MedChemExpress |

## Experimental Protocols

### Cell Viability Assay (MTT Assay)

A common method to determine the IC50 for cell viability is the MTT assay.

- **Cell Seeding:** U87 glioblastoma cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
- **Compound Treatment:** The following day, the growth medium is replaced with fresh medium containing various concentrations of **AH2-14c**. A vehicle control (e.g., DMSO) is also included.
- **Incubation:** The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
- **MTT Addition:** After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
- **Formazan Solubilization:** The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

### Apoptosis Assay (Annexin V-FITC/PI Staining)

Apoptosis induction can be assessed using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.

- **Cell Treatment:** U87 cells are treated with **AH2-14c** at various concentrations for a specified time.
- **Cell Harvesting:** Cells are harvested by trypsinization and washed with cold PBS.

- **Staining:** The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
- **Flow Cytometry Analysis:** The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

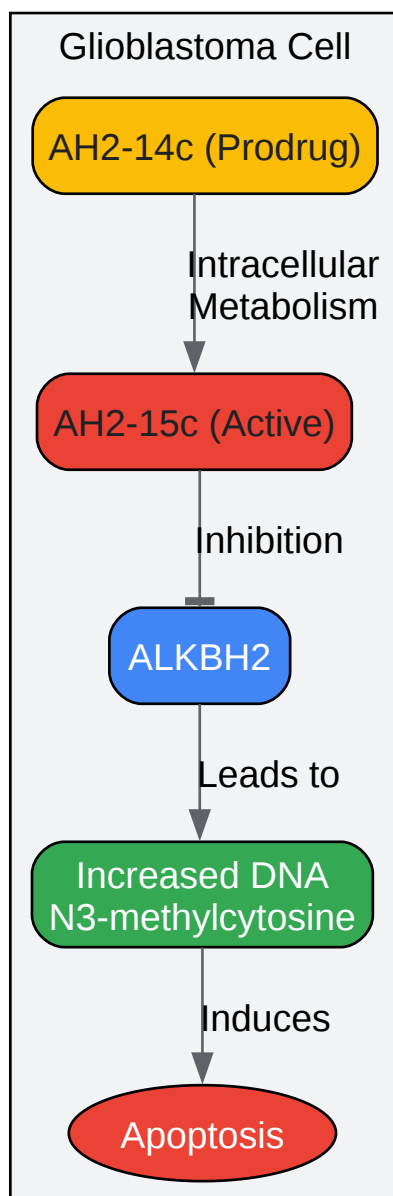
## Cell Migration Assay (Wound Healing Assay)

The effect of **AH2-14c** on cell migration can be evaluated using a wound healing (or scratch) assay.

- **Cell Monolayer:** U87 cells are grown to a confluent monolayer in a 6-well plate.
- **Scratch Creation:** A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.
- **Compound Treatment:** The cells are washed to remove debris and then incubated with a medium containing **AH2-14c** or a vehicle control.
- **Image Acquisition:** Images of the scratch are captured at different time points (e.g., 0, 12, and 24 hours).
- **Data Analysis:** The closure of the scratch is quantified using image analysis software to determine the extent of cell migration.

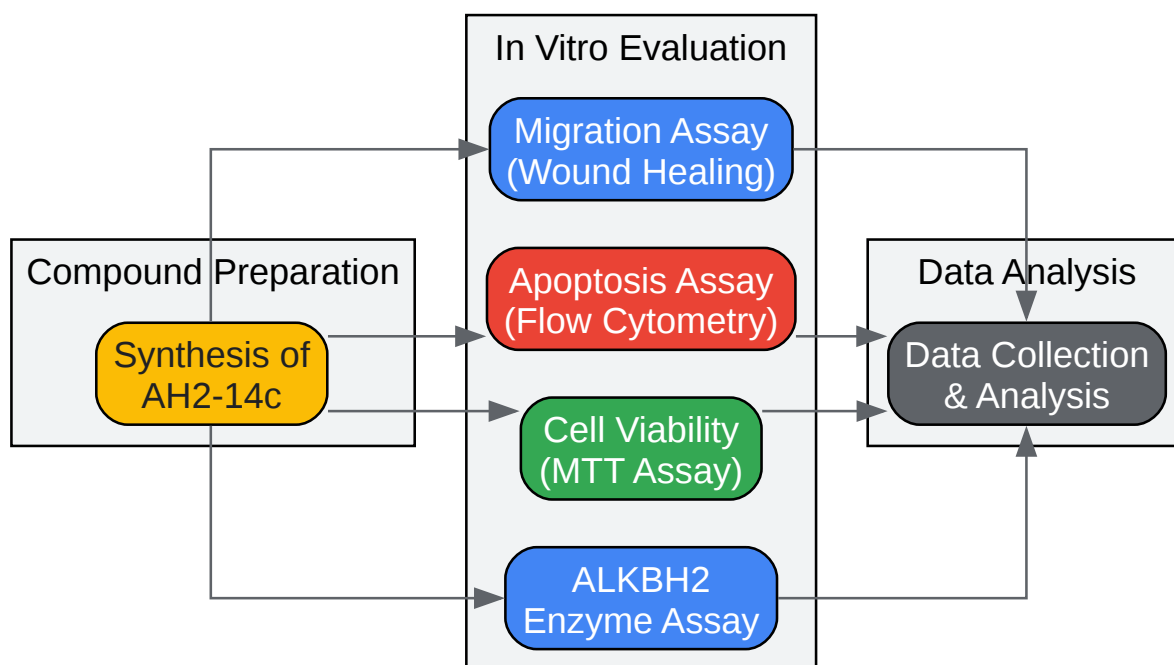
## Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the proposed signaling pathway of **AH2-14c** and a general experimental workflow for its characterization.



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Caption: Proposed signaling pathway of **AH2-14c** in glioblastoma cells.



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Caption: General experimental workflow for the characterization of **AH2-14c**.

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## References

- 1. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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